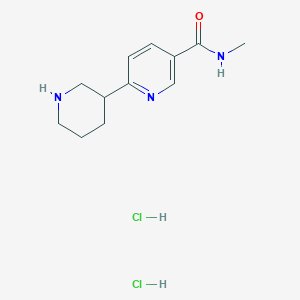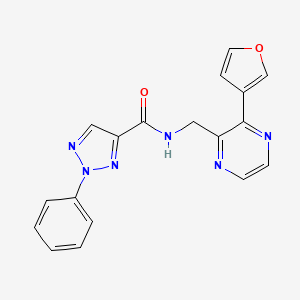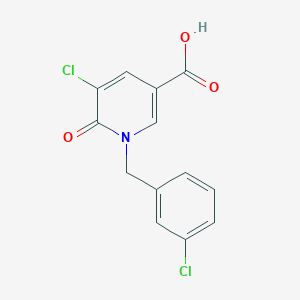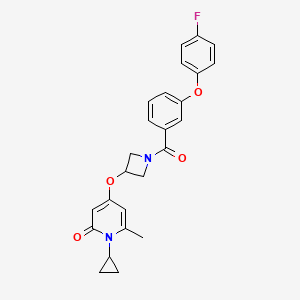![molecular formula C20H22ClN3O2S B2517227 4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 899966-36-0](/img/structure/B2517227.png)
4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole" is a sulfone derivative that contains a 1,2,3-triazole moiety. This class of compounds is known for its potential in medicinal chemistry due to the triazole ring's ability to mimic the peptide bond and its resistance to hydrolysis, making it a valuable scaffold in drug design .
Synthesis Analysis
The synthesis of sulfone derivatives containing 1,2,4-triazole moieties typically involves multiple steps, starting from readily available starting materials such as gallic acid. The process includes the formation of sulfides, which are then oxidized to sulfones using hydrogen peroxide (H2O2) as an oxidizing agent. This method provides high yields under mild conditions with minimal by-products . Additionally, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, which are stable precursors to various reactive intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of sulfone derivatives is often confirmed by techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). X-ray crystallography is also employed to determine the detailed structure of these compounds, as seen in the model triazole 7g . The presence of substituents on the triazole ring and the sulfonyl group significantly influences the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
Sulfone derivatives containing 1,2,3-triazole moieties can undergo various chemical reactions. For instance, N-chloro-1,2,3-triazoles react with nucleophiles such as KCN and KF due to the presence of a highly polarized N—Cl bond. These reactions can lead to the formation of potassium salts of the triazoles or further substitution reactions to yield new triazole derivatives . Moreover, Rh-azavinyl carbenes derived from 1-sulfonyl-1,2,3-triazoles can react with aldehydes to give adducts that undergo intramolecular cyclization, forming homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these sulfone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl group and halogens can increase the compound's acidity and reactivity. The triazole ring contributes to the compound's stability and potential biological activity. The antimicrobial activity of similar sulfur-containing 1,2,4-triazole derivatives has been evaluated, with some compounds showing moderate to good activity against selected bacteria and fungi. In silico studies suggest that these compounds possess favorable drug-like characteristics .
科学的研究の応用
Chemical Synthesis and Modification
The synthesis and chemical modification of 1,2,3-triazole derivatives are pivotal for various scientific applications. For instance, 4-Nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole as the sole product. This reaction demonstrates the utility of tert-butylation in the selective synthesis of triazole derivatives, which can be further modified for various applications (Filippova et al., 2012). Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction has been utilized to selectively obtain 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles, showcasing the method's effectiveness in controlling the synthesis of N-sulfonyltriazoles (Yoo et al., 2007).
Corrosion Inhibition
Triazole derivatives have shown significant potential as corrosion inhibitors, a critical application in materials science. A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media demonstrates the compound's very good inhibitory properties, with inhibition efficiencies up to 99% in certain acidic solutions. This suggests the potential of triazole derivatives in enhancing the durability of metals in corrosive environments (Lagrenée et al., 2002).
Pharmaceutical Applications
In the realm of pharmaceutical research, triazole derivatives have been synthesized and evaluated for their pharmacological activities. Sulphur-containing 1,2,4-triazole derivatives, for example, were screened for antimicrobial activity, indicating the compounds' potential as drug candidates due to their good antibacterial and antifungal activities. Such studies highlight the versatility of triazole derivatives in drug development, particularly as antimicrobial agents (Rao et al., 2014).
Material Science and Engineering
The utility of 1,2,3-triazoles extends into materials science, where their chemical properties are exploited for the development of new materials. The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, facilitated by 1-sulfonyl-1,2,3-triazoles, underscores the role of triazole derivatives in synthesizing complex organic structures. These methodologies open avenues for creating materials with tailored properties for specific applications (Miura et al., 2013).
特性
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-13-6-9-16(12-18(13)21)24-14(2)19(22-23-24)27(25,26)17-10-7-15(8-11-17)20(3,4)5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYMTYCEVBGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)


![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)